molecular formula C15H18N6O2 B12909901 2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol CAS No. 16208-02-9

2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol

Cat. No.: B12909901
CAS No.: 16208-02-9
M. Wt: 314.34 g/mol
InChI Key: IQHFRTZACDPHBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol typically involves the reaction of 6-amino-9H-purine with a suitable phenyl derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to verify the identity and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving purine metabolism.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or modulate cellular pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

16208-02-9

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

2-[4-(6-aminopurin-9-yl)-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C15H18N6O2/c16-14-13-15(18-9-17-14)21(10-19-13)12-3-1-11(2-4-12)20(5-7-22)6-8-23/h1-4,9-10,22-23H,5-8H2,(H2,16,17,18)

InChI Key

IQHFRTZACDPHBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C(N=CN=C32)N)N(CCO)CCO

Origin of Product

United States

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